molecular formula C5H12N2O B12394485 N-Ethyl-N-nitroso-1-propanamine-d4

N-Ethyl-N-nitroso-1-propanamine-d4

Cat. No.: B12394485
M. Wt: 120.19 g/mol
InChI Key: SRYOEGQUUQSLBH-CQOLUAMGSA-N
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Description

N-Ethyl-N-nitroso-1-propanamine-d4 is a deuterium-labeled derivative of N-Ethyl-N-nitroso-1-propanamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it a valuable tool for studying the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-nitroso-1-propanamine-d4 involves the incorporation of deuterium into the parent compound, N-Ethyl-N-nitroso-1-propanamine. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-nitroso-1-propanamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethyl-N-nitroso-1-propanamine-d4 is widely used in scientific research due to its unique properties:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Stable Isotope Labeling: Used in mass spectrometry for quantitation and analysis of complex biological samples.

    Carcinogenicity Studies: Employed in research to study the carcinogenic potential of nitrosamines

Mechanism of Action

The mechanism of action of N-Ethyl-N-nitroso-1-propanamine-d4 involves its interaction with biological molecules. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism. The nitroso group can interact with nucleophiles, leading to various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-nitroso-1-propanamine: The parent compound without deuterium labeling.

    N-Nitrosoethylisopropylamine: A similar nitrosamine with different alkyl groups.

    N-Methyl-N-nitroso-1-propanamine: A methylated analog of the compound

Uniqueness

N-Ethyl-N-nitroso-1-propanamine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise quantitation and analysis using mass spectrometry, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

120.19 g/mol

IUPAC Name

N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide

InChI

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2

InChI Key

SRYOEGQUUQSLBH-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C)N(C([2H])([2H])CC)N=O

Canonical SMILES

CCCN(CC)N=O

Origin of Product

United States

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